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molecular formula C19H21NO B1295749 4'-(Hexyloxy)-4-biphenylcarbonitrile CAS No. 41424-11-7

4'-(Hexyloxy)-4-biphenylcarbonitrile

Cat. No. B1295749
M. Wt: 279.4 g/mol
InChI Key: YUYXUPYNSOFWFV-UHFFFAOYSA-N
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Patent
US05137653

Procedure details

In the synthesis of 4'-octyloxybiphenyl-4-carboxylic acid of Example 12, the same hydrolysis as in Example 12 was repeated except hat 4'-hexyloxy-4-cyanobiphenyl was used instead of 4'-octyloxy-4-cyanobiphenyl to obtain 4'-hexyloxybiphenyl-4-carboxylic acid. This 4'-hexyloxybiphenyl-carboxylic acid was condensed with (+)-4-(2-methylnonanoyl) phenol in the same manner as in the synthesis of 4-(2-metylnonanoyl) phenyl, 4'-octyloxybiphenyl-4-carboxylic acid ester of Example 13 to synthesize 4-(2-methylnonanoyl) phenyl, 4'-hexyloxybiphenyl-4-carboxylic acid ester having the aforementioned physical and chemical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([C:22]([OH:24])=[O:23])=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CC.C(OC1C=CC(C2C=CC(C#N)=CC=2)=CC=1)CCCCC>>[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]=[CH:18][C:19]([C:22]([OH:24])=[O:23])=[CH:20][CH:21]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same hydrolysis as in Example 12

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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